molecular formula C20H39BO4 B2572549 4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane CAS No. 2377587-55-6

4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane

Cat. No.: B2572549
CAS No.: 2377587-55-6
M. Wt: 354.34
InChI Key: ADXFQBNZFSZLRI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C20H39BO4 and a molecular weight of 354.34 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a nonyl group substituted with an oxan-2-yloxy group. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 9-(oxan-2-yloxy)nonyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include boronic acids, borates, borohydrides, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane include:

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxan-2-yloxy group enhances its solubility and reactivity, making it a valuable reagent in various synthetic and research applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39BO4/c1-19(2)20(3,4)25-21(24-19)15-11-8-6-5-7-9-12-16-22-18-14-10-13-17-23-18/h18H,5-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXFQBNZFSZLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCOC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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